tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate
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Overview
Description
tert-Butyl (3-nitro-1H-pyrazol-4-yl)carbamate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate typically involves the reaction of 3-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-nitro-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-amino-1H-pyrazol-4-yl)carbamate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 3-nitro-1H-pyrazole and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The nitro group can be reduced to an amino group, which can then interact with biological targets. This makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-nitro-1-propyl-1H-pyrazol-4-yl)carbamate: Similar structure but with a propyl group instead of a hydrogen atom at the 1-position.
tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate: Similar structure but with the nitro group at the 4-position instead of the 3-position.
Uniqueness
tert-Butyl (3-nitro-1H-pyrazol-4-yl)carbamate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
tert-butyl N-(5-nitro-1H-pyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c1-8(2,3)16-7(13)10-5-4-9-11-6(5)12(14)15/h4H,1-3H3,(H,9,11)(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFVHEMUFRXPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(NN=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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